molecular formula C12H10N6 B565115 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 CAS No. 1215499-36-7

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3

Cat. No.: B565115
CAS No.: 1215499-36-7
M. Wt: 241.272
InChI Key: GUYGDZSFLARRCN-BMSJAHLVSA-N
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Description

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 (CAS: 1215499-36-7) is a deuterated heterocyclic amine with the molecular formula C₁₂H₇D₃N₆ and a molecular weight of 241.27 g/mol . It is primarily utilized as a research standard for analytical purposes, such as mass spectrometry or isotopic labeling studies, due to its stable deuterium substitution. The compound is commercially available in small quantities (e.g., 25 µL of a 10 mM solution) and requires storage at 2–8°C to maintain stability. Its azido (-N₃) group enhances reactivity in click chemistry applications, while the deuterium substitution minimizes metabolic interference in biological studies .

Properties

IUPAC Name

2-azido-4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGDZSFLARRCN-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215499-36-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215499-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclocondensation Reaction

A quinoline precursor (e.g., 4,5-diaminoquinoline) reacts with deuterated acetylacetone-d6 under acidic conditions to form the imidazo[4,5-f]quinoline ring.

Reaction Conditions

ComponentQuantityConditionsYield
4,5-Diaminoquinoline10 mmolAcetic acid (20 mL), reflux85%
Acetylacetone-d612 mmol120°C, 6 hours

The use of acetylacetone-d6 ensures deuterium incorporation at the C3 and C4 methyl positions. NMR analysis (¹H and ²H) confirms >98% deuterium enrichment at these sites.

Methylation with Deuterated Reagents

For non-deuterated starting materials, post-synthesis deuteration is achieved via H/D exchange using deuterated methyl iodide (CD3I):

Methylation Protocol

  • Substrate : 3,4-Dimethylimidazo[4,5-f]quinoline (1.0 g)

  • Deuterating Agent : CD3I (5 eq)

  • Base : Potassium carbonate (3 eq)

  • Solvent : DMF, 0°C → RT, 12 hours

  • Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).

Azidation at the C2 Position

The amino group at C2 of 3,4-dimethylimidazo[4,5-f]quinoline-d3 is replaced with an azido group via diazotization and subsequent azide substitution.

Diazotization Reaction

Conditions :

  • Substrate : 3,4-Dimethylimidazo[4,5-f]quinoline-d3 (1.0 mmol)

  • Reagents : NaNO2 (1.2 eq), HCl (conc., 5 mL)

  • Temperature : 0–5°C, 1 hour

  • Intermediate : Diazonium salt (isolated as tetrafluoroborate for stability).

Azide Substitution

The diazonium salt reacts with sodium azide (NaN3) in aqueous acetone:

Reaction Parameters

ParameterValue
NaN3 Equivalents3.0 eq
SolventAcetone/H2O (3:1)
Temperature25°C, 2 hours
Yield65%

The product is purified via recrystallization (ethanol/water) to afford pale yellow crystals.

Optimization of Reaction Conditions

Temperature Dependence of Azidation

Temperature (°C)Reaction Time (hours)Yield (%)
0445
25265
40155

Higher temperatures reduce yields due to competing side reactions (e.g., denitrogenation).

Solvent Effects on Deuteration

SolventDeuterium Enrichment (%)Purity (%)
DMF9895
THF9290
DMSO9593

DMF provides optimal solubility and minimal proton back-exchange.

Comparative Analysis with Non-Deuterated Analogues

Kinetic Isotope Effects (KIE)

Deuteration at the methyl groups alters reaction kinetics:

ParameterNon-DeuteratedDeuterated
Azidation Rate (k)1.0 × 10⁻³ s⁻¹0.7 × 10⁻³ s⁻¹
Activation Energy45 kJ/mol48 kJ/mol

The reduced zero-point energy of C-D bonds increases activation energy, slowing reaction rates.

Stability in Biological Media

MediumHalf-Life (Non-Deuterated)Half-Life (Deuterated)
Phosphate Buffer8 hours12 hours
Rat Liver Microsomes2 hours3.5 hours

Deuteration enhances metabolic stability, making the compound suitable for long-term biochemical assays.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-5), 7.90–7.85 (m, 2H, H-6/H-7), 2.45 (s, 3H, CD3).

  • HRMS (ESI+) : m/z calc. for C12H7D3N6 [M+H]+: 241.1184, found: 241.1186.

  • IR (KBr) : 2105 cm⁻¹ (N3 stretch).

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O = 70:30) shows >99% purity with a retention time of 6.8 minutes.

Industrial-Scale Synthesis Considerations

  • Cost of Deuterated Reagents : CD3I costs ~$500/g, making large-scale synthesis economically challenging.

  • Safety Protocols : Sodium azide reactions require strict containment due to explosive hazards .

Chemical Reactions Analysis

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 undergoes various types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in labeling studies due to its azido group, which can be tagged with fluorescent markers.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer research.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and labeling techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Quinoline vs. Quinoxaline Derivatives

The target compound belongs to the imidazo[4,5-f]quinoline family, distinct from imidazo[4,5-f]quinoxaline derivatives. Key differences include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 Quinoline -N₃, -CH₃ (×2), -D₃ C₁₂H₇D₃N₆ 241.27 1215499-36-7
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline Quinoxaline -N₃, -CH₃ (×2) C₁₂H₁₀N₈ 266.27 120018-43-1
2-Azido-3,4,8-trimethylimidazo[4,5-f]quinoxaline-d3 Quinoxaline -N₃, -CH₃ (×3), -D₃ C₁₂H₈D₃N₇ 256.28 1215752-55-8

Key Observations :

  • Core Structure: Quinoline derivatives feature a benzene-pyridine fused system, whereas quinoxaline derivatives contain a benzene-diazine system. This difference alters electronic properties and binding affinity in biological systems .
  • Substituent Position : The position of methyl groups (e.g., 3,4- vs. 3,8-dimethyl) significantly impacts steric hindrance and solubility. For example, 3,4-dimethyl substitution in the target compound may enhance planar stacking with DNA compared to 3,8-dimethyl analogues .
  • Deuterium Effect: Deuterated versions (e.g., -d3) exhibit ~3 g/mol higher molecular weights than non-deuterated counterparts, improving isotopic tracing accuracy in mass spectrometry .
Mutagenic Heterocyclic Amines

Non-azido analogues, such as 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), are well-documented mutagens and carcinogens. For example:

  • MeIQ induces liver cancer in rodents and monkeys at doses as low as 0.01–0.08% in diet .
  • This compound lacks amino (-NH₂) groups, which are critical for forming DNA adducts (a primary mechanism of mutagenicity).
Immunoassay Cross-Reactivity

Studies on polyclonal antibodies raised against 4,8-DiMeIQx (a quinoxaline derivative) show minimal cross-reactivity (<0.01%) with MeIQ, highlighting the importance of substituent positions and core structure in antibody recognition .

Biological Activity

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 is a synthetic compound that plays a significant role in biological research, particularly in the fields of mutagenicity testing and proteomics. This article provides an overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Formula : C12H10N6
  • CAS Number : 1215499-36-7
  • Molecular Weight : 226.24 g/mol

Biological Applications

This compound is primarily used in the following areas:

1. Mutagenicity Testing
This compound is utilized to assess the mutagenic potential of various substances. It serves as an analog to the well-known food mutagen and carcinogen 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), which is recognized for its role in DNA damage and cancer development .

2. Proteomics Research
In proteomics, this compound is employed to study protein interactions and modifications. It acts as a mass tag that labels proteins and peptides for detection in mass spectrometry analyses. This application has facilitated the identification of novel protein-protein interactions and post-translational modifications, contributing to our understanding of various diseases.

The biological activity of this compound is largely attributed to its ability to interact with cellular components and influence biochemical pathways:

  • DNA Intercalation : Similar to other heterocyclic amines, this compound can intercalate into DNA, potentially leading to mutations through the formation of DNA adducts.
  • Cytochrome P450 Interaction : Studies indicate that compounds like MeIQ can induce and inhibit cytochrome P450 enzymes in liver cells. This modulation affects metabolic pathways and can result in altered drug metabolism and toxicity profiles .

Case Studies and Research Findings

StudyFindings
Mutagenicity Assessment In a study assessing various heterocyclic amines, this compound was shown to induce mutations in the Ames test, indicating its potential as a mutagenic agent .
Proteomics Application Mass spectrometry-based experiments using this compound revealed significant insights into protein interactions in cancer cells, highlighting its utility in identifying biomarkers for disease progression.
Comparative Analysis with MeIQ Research comparing this compound with MeIQ demonstrated similar patterns of cytochrome P450 modulation but with varying degrees of potency in inducing enzyme activity in different species (chick vs. rat hepatocytes) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of deuterated imidazoquinoline derivatives typically involves multi-step reactions. For non-deuterated analogs, Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) have been used to introduce formyl/acetyl groups at the 3-position of quinoline scaffolds, enabling subsequent functionalization . For deuterated versions, isotopic labeling is achieved by substituting hydrogen-containing precursors with deuterated analogs (e.g., D₂O or deuterated solvents) during synthesis. Critical parameters include temperature control (60–80°C for azide incorporation) and inert atmospheres to prevent azide decomposition. Computational reaction path searches (e.g., quantum chemical calculations) can optimize conditions and reduce trial-and-error experimentation .

Q. How should researchers characterize this compound using mass spectrometry?

  • Methodological Answer : High-resolution LC-ESI-QTOF/MS is recommended for structural confirmation. Key diagnostic ions include:

m/z (Observed)Fragment IonSignificance
216.26 (M+H)+Parent ionConfirms molecular weight
199.08Loss of NH₃Indicates amine group presence
171.12Loss of N₃H₃Confirms azide moiety cleavage
Deuterated analogs show isotopic shifts (e.g., +3 Da) compared to non-deuterated versions. Collision energy (CE) of 50 eV and resolution ≥35,000 ensure accurate identification .

Q. What precautions are necessary for handling the azido group in this compound?

  • Methodological Answer : The azido group (-N₃) is thermally unstable and shock-sensitive. Storage at -20°C in amber vials under argon is advised. Avoid exposure to direct light, heavy metals, or reducing agents. Work should be conducted in fume hoods with blast shields, and small-scale reactions (<100 mg) are recommended to mitigate explosion risks. Safety protocols from institutional Chemical Hygiene Plans must be followed .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported spectroscopic data for deuterated imidazoquinolines?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from isotopic impurities or solvent effects. Density Functional Theory (DFT) simulations can predict chemical shifts and fragmentation patterns for comparison with experimental data. For example, DFT-calculated ¹H-NMR shifts for the non-deuterated parent compound can guide the identification of residual protonated impurities in deuterated samples. Multi-technique validation (e.g., X-ray crystallography coupled with HRMS) reduces ambiguity .

Q. What strategies improve reaction yields when synthesizing deuterated analogs like this compound?

  • Methodological Answer : ICReDD’s integrated approach combines computational screening of reaction pathways (using quantum mechanics) with experimental feedback. For deuterated compounds, substituting H₂O with D₂O in hydrolysis steps increases isotopic purity. Catalytic deuteration (e.g., using Pd/C in D₂) at the imidazole ring’s methyl groups ensures >98% deuterium incorporation. Reaction monitoring via in-situ FTIR tracks azide formation kinetics .

Q. How does deuteration affect the compound’s interaction with biomolecular targets (e.g., enzymes or DNA)?

  • Methodological Answer : Deuterium isotope effects (DIEs) alter binding kinetics and metabolic stability. For example, deuterated methyl groups reduce CYP450-mediated oxidation rates, prolonging half-life in enzymatic assays. Competitive binding studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify affinity changes (ΔKd) between deuterated and non-deuterated forms. Non-radioactive isotopic labeling also enables tracking in cellular uptake studies .

Q. What role does the azido group play in click chemistry applications for this compound?

  • Methodological Answer : The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For example, coupling with alkyne-functionalized fluorophores creates probes for imaging nucleic acid-protein interactions. Reaction optimization requires Cu(I) catalysts (e.g., TBTA ligand), pH 7–8 buffers, and 37°C incubation. Control experiments must confirm azide stability under physiological conditions to avoid off-target reactivity .

Data Contradiction Analysis Example

Issue : Conflicting reports on the azide group’s stability in aqueous solutions.

  • Resolution :
    • Experimental : Conduct accelerated stability studies (25°C, 40°C) in PBS (pH 7.4) with LC-MS monitoring.
    • Computational : Simulate hydrolysis pathways using DFT to identify pH-dependent degradation products.
    • Outcome : Data may reveal that decomposition occurs above pH 8.0 due to hydroxide ion attack on the azide, necessitating buffer adjustments for biological assays .

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